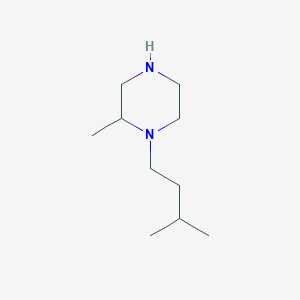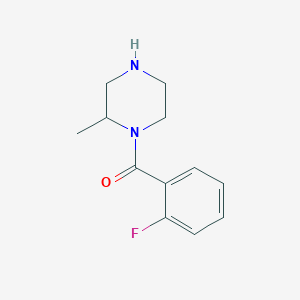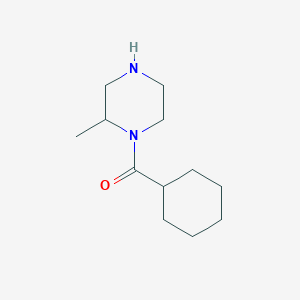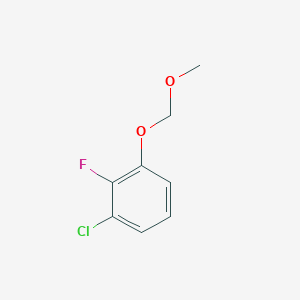![molecular formula C13H15F3N2O B6332436 2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine CAS No. 1240577-75-6](/img/structure/B6332436.png)
2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine” is a chemical compound with the molecular formula C13H15F3N2O and a molecular weight of 272.27 . It is a derivative of piperazine, which is a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecular structure of “2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine” consists of a piperazine ring, which is a heterocyclic amine, attached to a trifluoromethyl group and a benzoyl group . The exact 3D structure would require more specific analysis tools.Physical And Chemical Properties Analysis
The compound has a molecular weight of 272.27 . Other physical and chemical properties such as boiling point, density, and refractive index were not found in the available resources .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine: has been studied for its potential as an antimicrobial agent. Derivatives of this compound have shown effectiveness against a range of bacterial strains, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) . The trifluoromethyl group enhances the lipophilicity of the molecule, which may increase its ability to penetrate bacterial cell walls and exert its antibacterial effects.
Anticonvulsant Properties
Research has indicated that certain derivatives of this compound exhibit anticonvulsant properties. These substances have been evaluated for their potential to treat seizure disorders, providing a new avenue for the development of antiepileptic drugs .
Antiproliferative Effects
The compound’s derivatives have been explored for their cytostatic and antiproliferative effects, particularly in the context of cancer research. They have shown potential in inhibiting the growth of cancer cells, which could lead to new treatments for various types of cancer .
Anti-inflammatory Uses
Inflammation is a biological response to harmful stimuli, and controlling it is crucial for treating many diseases2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine derivatives have been assessed for their anti-inflammatory capabilities, which could be beneficial in developing new anti-inflammatory medications .
Metal Chelation
Some studies suggest that these compounds can act as metal-chelating agents. This property is significant in the treatment of diseases where metal ions play a role, such as neurodegenerative disorders like Alzheimer’s disease, where metal ion homeostasis is disrupted .
Pharmacological Activities of Fluorine-Containing Drugs
The trifluoromethyl group is a common feature in many pharmaceuticals due to its ability to enhance the biological activity of the parent molecule. A review of FDA-approved drugs containing the trifluoromethyl group, including 2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine , highlights the importance of this functional group in medicinal chemistry. It contributes to the pharmacokinetic properties of drugs, such as metabolic stability and membrane permeability .
Wirkmechanismus
Target of Action
The primary target of 2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine is the respiratory system
Mode of Action
It is suggested that the compound may formhydrogen bonds with certain amino acids (Ser125, Tyr124, and Asp74) and stabilize its binding mode through π-π stacking interaction with Trp86 .
Biochemical Pathways
Given its potential interaction with the respiratory system , it may influence pathways related to respiration and energy production.
Result of Action
Its potential interaction with the respiratory system suggests it may influence respiratory function .
Eigenschaften
IUPAC Name |
(2-methylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O/c1-9-8-17-6-7-18(9)12(19)10-2-4-11(5-3-10)13(14,15)16/h2-5,9,17H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUOPSOWHSOERB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-1-{[4-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B6332358.png)
![2-Methyl-1-[(3-nitrophenyl)methyl]piperazine](/img/structure/B6332366.png)
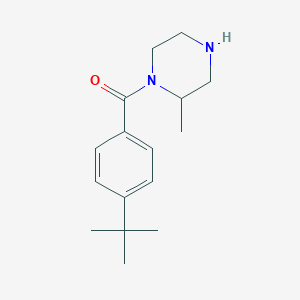
![1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine](/img/structure/B6332373.png)
![1-[(4-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6332380.png)


